molecular formula C15H10F3NOS B12385092 4-(2-(Methylthio)phenoxy)-2-(trifluoromethyl)benzonitrile

4-(2-(Methylthio)phenoxy)-2-(trifluoromethyl)benzonitrile

Katalognummer: B12385092
Molekulargewicht: 309.31 g/mol
InChI-Schlüssel: BHGCWADCRHBUMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-(Methylthio)phenoxy)-2-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of a trifluoromethyl group, a benzonitrile moiety, and a methylthio-substituted phenoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Methylthio)phenoxy)-2-(trifluoromethyl)benzonitrile typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-(methylthio)phenol with an appropriate halogenated benzene derivative under basic conditions to form the phenoxy intermediate.

    Introduction of the Trifluoromethyl Group: The phenoxy intermediate is then subjected to trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Nitrile Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing by-products. This often includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-(Methylthio)phenoxy)-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the phenoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.

    Substitution: Sodium hydride, dimethylformamide as solvent, elevated temperatures.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

4-(2-(Methylthio)phenoxy)-2-(trifluoromethyl)benzonitrile has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.

    Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials, such as organic semiconductors and liquid crystals.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Wirkmechanismus

The mechanism of action of 4-(2-(Methylthio)phenoxy)-2-(trifluoromethyl)benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the nitrile group can participate in hydrogen bonding interactions with biological macromolecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(2-(Methylthio)phenoxy)-2-(chloromethyl)benzonitrile: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.

    4-(2-(Methylthio)phenoxy)-2-(methyl)benzonitrile: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

4-(2-(Methylthio)phenoxy)-2-(trifluoromethyl)benzonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of drug candidates with improved pharmacokinetic profiles.

Eigenschaften

Molekularformel

C15H10F3NOS

Molekulargewicht

309.31 g/mol

IUPAC-Name

4-(2-methylsulfanylphenoxy)-2-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C15H10F3NOS/c1-21-14-5-3-2-4-13(14)20-11-7-6-10(9-19)12(8-11)15(16,17)18/h2-8H,1H3

InChI-Schlüssel

BHGCWADCRHBUMS-UHFFFAOYSA-N

Kanonische SMILES

CSC1=CC=CC=C1OC2=CC(=C(C=C2)C#N)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.